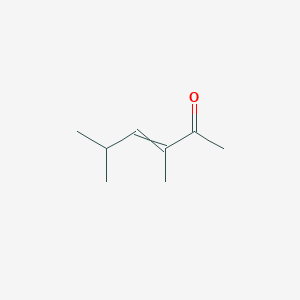

3,5-Dimethylhex-3-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

3132-13-6 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

3,5-dimethylhex-3-en-2-one |

InChI |

InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h5-6H,1-4H3 |

InChI Key |

AXZFDNRZRXXTJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C=C(C)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,5 Dimethylhex 3 En 2 One and Its Stereoisomers

Established Synthetic Pathways for 3,5-Dimethylhex-3-en-2-one

The construction of the this compound framework can be achieved through several classical and robust synthetic strategies. These methods primarily focus on the formation of the core carbon skeleton and the introduction of the enone functionality.

Ketonization Reactions in the Synthesis of this compound

Ketonization reactions, particularly those involving the self-condensation of ketones, represent a direct and atom-economical approach to the synthesis of this compound. The most pertinent example is the acid- or base-catalyzed self-condensation of 3-methyl-2-butanone (B44728).

Under basic conditions, a catalytic amount of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is used to deprotonate the α-carbon of 3-methyl-2-butanone, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of 3-methyl-2-butanone. The resulting β-hydroxy ketone intermediate, upon heating, readily undergoes dehydration to yield the more thermodynamically stable conjugated system of this compound.

Alternatively, acid catalysis can be employed. In the presence of an acid, 3-methyl-2-butanone tautomerizes to its enol form. This enol then attacks a protonated molecule of 3-methyl-2-butanone, leading to the same β-hydroxy ketone intermediate, which subsequently dehydrates to the final enone product. The reaction conditions can be tuned to favor the condensation product. semanticscholar.org

Table 1: Catalysts for the Self-Condensation of 3-Methyl-2-butanone

| Catalyst Type | Example Catalyst | Reaction Conditions | Product |

| Base | Sodium Hydroxide (NaOH) | Ethanolic solution, reflux | This compound |

| Acid | p-Toluenesulfonic acid (p-TsOH) | Toluene, Dean-Stark trap | This compound |

Grignard Reagent Applications in this compound Analog Synthesis

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. dalalinstitute.com In the context of this compound, Grignard reagents can be utilized to synthesize a variety of its analogs through two primary modes of addition to the α,β-unsaturated carbonyl system: 1,2-addition and 1,4-addition (conjugate addition). youtube.com

The regioselectivity of the Grignard addition is influenced by several factors, including the steric hindrance of the enone and the Grignard reagent, and the presence of catalytic additives like copper(I) salts. youtube.com

1,2-Addition: In the absence of copper catalysts, Grignard reagents typically favor direct attack at the electrophilic carbonyl carbon (1,2-addition). Reaction of this compound with a Grignard reagent (R-MgX) would lead to the formation of a tertiary alcohol after acidic workup. This provides a straightforward route to a range of 3,5-dimethyl-2-substituted-hex-3-en-2-ols.

1,4-Addition (Conjugate Addition): In the presence of a catalytic amount of a copper(I) salt, such as copper(I) iodide or copper(I) bromide, the reaction outcome shifts towards 1,4-addition. youtube.com The Grignard reagent first forms an organocuprate species in situ, which then preferentially attacks the β-carbon of the enone. Subsequent protonation of the resulting enolate yields a β-substituted ketone. This methodology allows for the introduction of a wide variety of alkyl, vinyl, or aryl groups at the 5-position of the hexan-2-one backbone, starting from a precursor to this compound. The steric hindrance around the carbonyl group in this compound can also promote 1,4-addition even without a copper catalyst. youtube.com

Table 2: Synthesis of this compound Analogs using Grignard Reagents

| Grignard Reagent (R-MgX) | Reaction Type | Additive | Product Structure | Product Name |

| Methylmagnesium bromide | 1,2-Addition | None | 2,3,5-Trimethylhex-3-en-2-ol | |

| Phenylmagnesium bromide | 1,2-Addition | None | 3,5-Dimethyl-2-phenylhex-3-en-2-ol | |

| Methylmagnesium bromide | 1,4-Addition | CuI (catalytic) | 3,5,5-Trimethylhexan-2-one | |

| Vinylmagnesium bromide | 1,4-Addition | CuI (catalytic) | 3,5-Dimethyl-5-vinylhexan-2-one |

Condensation Reactions for Enone Moiety Construction (e.g., Aldol (B89426), Michael)

Condensation reactions are fundamental to the construction of the enone moiety. The Aldol condensation is a particularly powerful tool for forming both the carbon skeleton and the α,β-unsaturation in a single synthetic sequence.

As discussed in section 2.1.1, the self-aldol condensation of 3-methyl-2-butanone is a direct route to this compound. A crossed aldol condensation, where two different carbonyl compounds react, can also be envisioned. For instance, the reaction of the enolate of acetone (B3395972) with 3-methyl-2-butanone, followed by dehydration, would also yield the target molecule. However, controlling the selectivity in crossed aldol reactions can be challenging, often leading to a mixture of products unless one of the carbonyl partners is non-enolizable or there is a significant difference in reactivity.

The Michael reaction, which involves the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is another key condensation reaction for building more complex enone structures. nih.gov While not a direct synthesis of this compound itself, it is instrumental in the synthesis of related dicarbonyl compounds that can be precursors to substituted cyclic enones.

Stereoselective and Enantioselective Synthesis of this compound Derivatives

Controlling the stereochemistry during the synthesis of this compound and its derivatives is crucial for accessing specific isomers with potentially distinct biological activities or for their use in stereospecific downstream transformations.

Control of E/Z Isomerism in this compound Syntheses

The double bond in this compound is trisubstituted, giving rise to the possibility of E and Z geometric isomers. The stereochemical outcome of the aldol condensation can be influenced by the reaction conditions, which dictate whether the reaction is under kinetic or thermodynamic control. youtube.comudel.edu

Thermodynamic Control: Generally, higher reaction temperatures, longer reaction times, and the use of less sterically demanding bases (e.g., hydroxide or alkoxide ions) allow for the reversible formation of the aldol adduct and its subsequent dehydration. Under these conditions, the reaction equilibrates to favor the more thermodynamically stable product, which is typically the E-isomer due to reduced steric strain between the substituents on the double bond.

Kinetic Control: The use of strong, sterically hindered, non-nucleophilic bases, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) leads to the rapid and irreversible formation of the kinetic enolate. udel.edu The subsequent reaction and dehydration under these conditions can favor the formation of the less stable Z-isomer. The stereochemistry of the dehydration step is often controlled by the conformation of the β-hydroxy ketone intermediate leading to the elimination.

Table 3: Conditions for E/Z Isomer Selectivity in Aldol Condensation

| Control Type | Reaction Conditions | Predominant Isomer | Rationale |

| Thermodynamic | High temperature, weak base (e.g., NaOH), long reaction time | E-isomer | Formation of the more stable alkene |

| Kinetic | Low temperature (-78 °C), strong, bulky base (e.g., LDA), short reaction time | Z-isomer | Formation of the product via the lower energy transition state |

Chiral Auxiliary and Asymmetric Catalysis in Related Enone Syntheses

The synthesis of enantiomerically enriched derivatives of this compound can be achieved through the use of chiral auxiliaries or asymmetric catalysis in condensation reactions.

Chiral Auxiliaries: A chiral auxiliary is a chiral moiety that is temporarily attached to the substrate to direct the stereochemical course of a reaction. slideshare.net In the context of an aldol reaction, a chiral auxiliary can be appended to one of the ketone precursors. Evans' oxazolidinone auxiliaries are widely used for this purpose. tcichemicals.comalfa-chemistry.com For instance, an N-acyl oxazolidinone derived from a chiral amino alcohol can be enolized with high stereoselectivity. The subsequent aldol reaction with an aldehyde or another ketone proceeds through a highly organized, chelated transition state, leading to a β-hydroxy ketone with excellent diastereoselectivity. chem-station.com Removal of the chiral auxiliary then affords the enantiomerically enriched product, which can be further transformed into a chiral enone.

Asymmetric Catalysis: Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. Organocatalysis, in particular, has emerged as a powerful tool. Chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions. wikipedia.orgnih.gov The catalyst forms a chiral enamine intermediate with one of the ketone substrates, which then reacts with the other carbonyl partner in a stereocontrolled manner. researchgate.net The stereochemical outcome is dictated by the catalyst's ability to create a chiral environment around the reacting centers. This methodology can provide access to chiral β-hydroxy ketones, which are precursors to chiral enones, with high enantiomeric excess.

Table 4: Methods for Asymmetric Synthesis of Enone Precursors

| Method | Key Reagent/Catalyst | Principle of Stereocontrol | Product Type |

| Chiral Auxiliary | Evans' Oxazolidinone | Diastereoselective aldol reaction via a chelated transition state | Enantiomerically enriched β-hydroxy ketone |

| Asymmetric Catalysis | (S)-Proline | Enantioselective aldol reaction via a chiral enamine intermediate | Enantiomerically enriched β-hydroxy ketone |

Novel Reagents and Methodologies in this compound Synthesis

The synthesis of α,β-unsaturated ketones, or enones, such as this compound, is a cornerstone of organic synthesis, providing key intermediates for a variety of more complex molecules. While traditional methods like the Aldol and Claisen-Schmidt condensations are effective, recent research has focused on developing novel reagents and methodologies that offer improved efficiency, selectivity, and milder reaction conditions. psiberg.comquora.comresearchgate.net These advanced strategies are particularly relevant for the synthesis of sterically hindered or tetrasubstituted enones, a class to which this compound belongs.

Modern synthetic approaches increasingly employ catalytic systems to achieve transformations that were previously challenging. These include transition-metal catalysis, organocatalysis, and biocatalysis, which provide powerful tools for constructing the enone framework with high precision.

Transition-Metal Catalysis:

Transition-metal catalysts have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of enone synthesis, palladium and nickel complexes have demonstrated significant utility. For instance, a method employing a nickel catalyst has been developed for the reductive coupling of vinyl triflates and acid fluorides to produce enones. chemistryviews.org This cross-electrophile reaction represents a novel approach to forming the core enone structure. chemistryviews.org

Another significant advancement is the direct dehydrogenation of saturated ketones to form α,β-unsaturated systems. organic-chemistry.org Palladium-catalyzed aerobic oxidation enables the conversion of cyclic ketones to their corresponding enones using molecular oxygen as the sole oxidant, presenting an atom-economical and environmentally benign alternative to classical methods. organic-chemistry.orgorganic-chemistry.org While these methods are often demonstrated on cyclic systems, the principles are applicable to acyclic precursors relevant to this compound.

A copper-catalyzed four-component coupling reaction has been reported for synthesizing highly substituted β-borylated enones from internal alkynes, alkyl halides, bis(pinacolato)diboron, and carbon monoxide. This method provides access to a largely unexplored class of tetrasubstituted enones. researchgate.net

| Catalyst System | Reactants | Methodology | Key Advantage |

|---|---|---|---|

| Ni(dppe)Cl₂ / Mn | Vinyl Triflates + Acid Fluorides | Reductive Acylation | First reductive acylation of vinyl electrophiles. chemistryviews.org |

| Pd(DMSO)₂(TFA)₂ / O₂ | Saturated Ketones | Oxidative Dehydrogenation | Uses O₂ as the sole, clean oxidant. organic-chemistry.org |

| Copper Catalyst / B₂pin₂ | Alkynes + Alkyl Halides + CO | Four-Component Coupling | Access to novel tetrasubstituted β-borylated enones. researchgate.net |

Biocatalysis and Stereoselectivity:

For the synthesis of specific stereoisomers, biocatalysis offers unparalleled selectivity under mild conditions. The stereoselective reduction of tetrasubstituted C=C double bonds is a recognized challenge in organic chemistry, often requiring harsh conditions with traditional metal catalysts. acs.orgcnr.it Enzymes, such as ene-reductases (ERs) and alcohol dehydrogenases (ADHs), can catalyze these reductions with high stereospecificity. acs.orgcnr.it

Research has shown that a two-step multienzymatic reduction of tetrasubstituted cyclic enones can yield products with three contiguous stereogenic centers in good yield and high stereoselectivity. acs.org This is achieved by combining a stereospecific ene-reductase (like OYE2-3 or NemA) with a highly enantioselective ADH. acs.orgcnr.it The choice of enantiodivergent ADHs can further control the diastereoselectivity of the final alcohol product. acs.org This enzymatic approach avoids the dehalogenation side reactions that can occur with transition-metal catalysts under high pressure or temperature. cnr.it

| Enzyme System | Substrate Type | Transformation | Key Advantage |

|---|---|---|---|

| Ene-reductase (OYE2-3 or NemA) | Tetrasubstituted Enones | Stereospecific C=C bond reduction | High stereospecificity under mild conditions. acs.orgcnr.it |

| Alcohol Dehydrogenase (ADH) | Ketones | Enantioselective C=O bond reduction | Control over stereochemistry at the carbinol center. acs.org |

| Combined ER and ADH | Prochiral Enones | Complete reduction to chiral alcohols | Creates multiple stereocenters with high selectivity. cnr.it |

Organocatalysis and Novel Reagents:

Organocatalysis, which uses small organic molecules to accelerate reactions, has also emerged as a powerful tool. For example, a proazaphosphatrane has been shown to be a highly efficient catalyst for Mukaiyama aldol reactions, a classic method for C-C bond formation that can lead to enone precursors. organic-chemistry.org Furthermore, iodine(III)-mediated skeletal reorganization of silyl (B83357) enol ethers provides a metal-free pathway for the formal α-arylation of enones, demonstrating high stereoselectivity for β-substituted variants. organic-chemistry.org

The development of novel reagents also contributes to modern synthetic strategies. The use of N-tert-butyl phenylsulfinimidoyl chloride to treat lithium enolates allows for the one-pot conversion of various ketones into their α,β-unsaturated counterparts in very good yields under mild conditions. organic-chemistry.org

These advanced methodologies, characterized by their catalytic nature, mild reaction conditions, and potential for high selectivity, represent the frontier of synthetic chemistry for producing complex molecules like this compound and its stereoisomers.

Mechanistic Investigations of 3,5 Dimethylhex 3 En 2 One Reactions

Electrophilic Addition Reactions of the 3,5-Dimethylhex-3-en-2-one Olefinic Bond

The electron-rich π-bond of the alkene in this compound can act as a nucleophile, making it susceptible to attack by electrophiles. This initiates electrophilic addition, a fundamental reaction of alkenes where the π-bond is broken and two new σ-bonds are formed. libretexts.org

The addition of hydrogen halides (HX) to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, while the halide adds to the more substituted carbon. masterorganicchemistry.com This regioselectivity is dictated by the formation of the most stable carbocation intermediate. masterorganicchemistry.com

In the case of this compound, the initial protonation of the double bond can occur at either C3 or C4, leading to two possible carbocation intermediates.

Path A (Protonation at C4): This pathway generates a tertiary carbocation at C3, adjacent to the carbonyl group.

Path B (Protonation at C3): This pathway generates a secondary carbocation at C4.

The tertiary carbocation (Path A) is inherently more stable than the secondary carbocation (Path B) due to the inductive effect of the three attached alkyl groups. Therefore, the reaction proceeds preferentially through Path A, leading to the formation of 4-halo-3,5-dimethylhexan-2-one as the major product.

The stereochemistry of HX addition to alkenes is typically not selective, resulting in a mixture of syn and anti addition products. masterorganicchemistry.commasterorganicchemistry.com This is because the halide nucleophile can attack the planar carbocation intermediate from either face with roughly equal probability.

Table 1: Predicted Outcomes of HX Addition to this compound

| Step | Description | Intermediate/Product | Regioselectivity | Stereoselectivity |

| 1 | Protonation of the C=C double bond | Tertiary carbocation at C3 | Markovnikov | Not applicable |

| 2 | Nucleophilic attack by halide (X⁻) | 4-Halo-3,5-dimethylhexan-2-one | Major product | Mixture of syn and anti products |

The addition of halogens (e.g., Br₂, Cl₂) to an alkene proceeds through a different mechanism involving a cyclic halonium ion intermediate. This mechanism leads to a specific stereochemical outcome.

Formation of Halonium Ion: The halogen molecule (e.g., Br₂) is polarized as it approaches the nucleophilic double bond. The alkene attacks the electrophilic halogen atom, displacing a halide ion and forming a bridged, three-membered ring called a halonium ion.

Nucleophilic Attack: The displaced halide ion then acts as a nucleophile and attacks one of the carbons of the cyclic intermediate. This attack occurs from the side opposite to the bulky halonium bridge (anti-attack), causing the ring to open.

This anti-addition pathway results in the two halogen atoms being added to opposite faces of the original double bond. For this compound, this would result in the formation of a trans-dihalide product.

Table 2: Mechanism of Halogenation of this compound

| Step | Description | Key Feature | Stereochemical Outcome |

| 1 | Electrophilic attack by X₂ on the C=C bond | Formation of a cyclic halonium ion intermediate | Not applicable |

| 2 | Nucleophilic attack by X⁻ on the halonium ion | Backside attack (anti-attack) | Anti-addition |

| Product | (3R,4S)- and (3S,4R)-3,4-Dihalo-3,5-dimethylhexan-2-one | Racemic mixture of enantiomers |

Nucleophilic Additions to the this compound System

The conjugated system of α,β-unsaturated ketones provides two electrophilic sites for nucleophilic attack: the carbonyl carbon (C2) and the β-carbon (C4). The pathway taken depends on the nature of the nucleophile and the reaction conditions.

Conjugate addition, also known as Michael or 1,4-addition, involves the attack of a nucleophile at the electrophilic β-carbon of the α,β-unsaturated carbonyl compound. wikipedia.orgyoutube.com This reaction is characteristic of "soft" nucleophiles, such as enolates, Gilman reagents (lithium diorganocuprates), amines, and thiols. masterorganicchemistry.comlibretexts.org

The mechanism proceeds in two key steps:

Nucleophilic Attack: The nucleophile adds to the β-carbon (C4), pushing the π-electrons of the double bond onto the α-carbon and the π-electrons of the carbonyl group onto the oxygen atom. This forms a resonance-stabilized enolate intermediate. masterorganicchemistry.comorganicchemistrydata.org

Protonation: The enolate intermediate is then protonated, typically at the α-carbon (C3), to yield the final saturated ketone product. youtube.commasterorganicchemistry.com

The steric hindrance at the β-position of this compound due to the adjacent isopropyl group can make this reaction slower compared to less substituted enones. Diorganocopper reagents are particularly effective for this transformation as they selectively deliver an organic group via 1,4-addition. libretexts.orglibretexts.org

Table 3: General Mechanism of Michael Addition

| Step | Description | Intermediate | Product Type |

| 1 | Nucleophilic attack at the β-carbon | Resonance-stabilized enolate | 1,4-Adduct |

| 2 | Protonation of the enolate at the α-carbon | Saturated ketone | Final product |

Direct addition, or 1,2-addition, involves the nucleophilic attack directly at the electrophilic carbonyl carbon. This pathway is typical for "hard," highly reactive nucleophiles such as Grignard reagents and organolithium compounds. libretexts.orglibretexts.org

The mechanism is a standard nucleophilic addition to a ketone:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon (C2), breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.

Protonation: A subsequent acidic workup protonates the alkoxide to yield an allylic alcohol.

For this compound, the choice between 1,2- and 1,4-addition is a competition. While hard nucleophiles favor 1,2-addition, the steric hindrance around the β-carbon might make the 1,2-pathway more competitive even with nucleophiles that could otherwise undergo conjugate addition.

Table 4: Comparison of 1,2-Addition vs. 1,4-Addition

| Feature | Direct Addition (1,2-) | Conjugate Addition (1,4-) |

| Site of Attack | Carbonyl Carbon (C2) | β-Carbon (C4) |

| Typical Nucleophiles | Grignard reagents (RMgX), Organolithiums (RLi) | Gilman reagents (R₂CuLi), Enolates, Amines |

| Intermediate | Tetrahedral alkoxide | Resonance-stabilized enolate |

| Final Product | Allylic alcohol | Saturated ketone |

Pericyclic Reactions Involving the this compound Enone System (e.g., Diels-Alder)

Pericyclic reactions are concerted reactions that proceed through a single, cyclic transition state. youtube.com The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgpraxilabs.com

In this context, this compound would act as the dienophile. The electron-withdrawing nature of the conjugated carbonyl group makes the double bond electron-poor, which generally increases the reactivity of a dienophile in a normal-demand Diels-Alder reaction. masterorganicchemistry.com

The mechanism is concerted, with three π-bonds breaking and two new σ-bonds and one new π-bond forming simultaneously. wikipedia.org

However, the Diels-Alder reaction is highly sensitive to steric hindrance. praxilabs.com The presence of two methyl groups directly on the double bond (at C3) and a bulky isopropyl group nearby (at C5) in this compound creates significant steric crowding. This steric hindrance would severely impede the approach of the diene to form the required cyclic transition state, making this compound a very poor dienophile. While theoretically possible, the reaction would likely require forcing conditions (high temperature and pressure) and would be expected to proceed with very low efficiency, if at all.

Table 5: Hypothetical Diels-Alder Reaction with this compound

| Reactant 1 (Diene) | Reactant 2 (Dienophile) | Reaction Type | Product | Feasibility |

| 1,3-Butadiene | This compound | [4+2] Cycloaddition | Substituted cyclohexene | Very low due to steric hindrance |

Oxidation and Degradation Pathways of this compound

The oxidation and degradation of this compound, a sterically hindered α,β-unsaturated ketone, are complex processes that involve a variety of radical intermediates and competing reaction pathways. The presence of both a double bond and a carbonyl group, along with multiple methyl substituents, influences its reactivity, particularly in low-temperature oxidation scenarios relevant to atmospheric chemistry and combustion.

At low temperatures, the oxidation of organic compounds is often initiated by the reaction with hydroxyl (•OH) radicals. In the case of this compound, the reaction can proceed via H-atom abstraction from one of the alkyl groups or by •OH addition to the C=C double bond. The latter is generally the dominant pathway for unsaturated compounds. This addition leads to the formation of a hydroxyl-substituted alkyl radical.

Subsequent rapid reaction with molecular oxygen (O₂) forms a hydroxyl-substituted alkylperoxy radical (HO-ROO•). This peroxy radical is a key intermediate in the auto-oxidation chain reaction. The general mechanism for the initiation of low-temperature oxidation is depicted below:

Initiation Steps in Low-Temperature Oxidation

| Step | Reaction | Description |

|---|---|---|

| 1 | R + O₂ → ROO• | Formation of an alkylperoxy radical |

| 2 | ROO• → •QOOH | Intramolecular H-atom transfer to form a hydroperoxyalkyl radical |

| 3 | •QOOH + O₂ → •OOQOOH | Second O₂ addition |

The structure of this compound, with its methyl groups, provides multiple sites for intramolecular H-atom abstraction by the peroxy radical, leading to the formation of various hydroperoxyalkyl radical (•QOOH) isomers. The stability of the transition state for this H-shift determines the favored reaction pathway.

For ROO• radicals derived from unsaturated precursors, intramolecular addition (cyclization) to the double bond can be a significant reaction channel, forming cyclic peroxide radicals. However, the most common unimolecular reaction for ROO• is the internal H-atom transfer to form a •QOOH radical.

The •QOOH radical is a crucial intermediate that can undergo several competing reactions acs.orgfigshare.com:

Unimolecular decomposition: This can lead to the formation of a cyclic ether and an •OH radical, a key chain-propagating step. The transition state for this reaction involves the simultaneous elongation of the O-O bond and the formation of a C-O bond.

Reversion to ROO•: The H-atom transfer can be reversible.

Dissociation: Cleavage of the C-C bond can lead to the formation of smaller, more stable molecules.

Second O₂ addition: Reaction with another oxygen molecule leads to the formation of a hydroperoxyalkylperoxy radical (•OOQOOH), which can then undergo further reactions leading to chain branching.

The unimolecular decay rates of •QOOH radicals are highly dependent on their structure and the internal energy. Studies on analogous systems, such as cyclohexane oxidation, have shown that different •QOOH isomers can have significantly different transition state barriers for decomposition to OH radicals and cyclic ethers. For instance, β-QOOH radicals often have a lower barrier for this pathway compared to γ- or δ-QOOH radicals pnas.org.

Representative Unimolecular Decay Rates of •QOOH Radicals

| •QOOH System | Excitation Energy (cm⁻¹) | Unimolecular Decay Rate (s⁻¹) | Reference |

|---|---|---|---|

| Cyclohexane (β-QOOH) | 3593.0 | 4.6 x 10⁶ | pnas.org |

| Cyclohexane (β-QOOH) | 4868.5 | 5.2 x 10⁷ | pnas.org |

| Cyclopentane (β-QOOH) | 3593.0 | 6.5 x 10⁶ | osti.gov |

These data, while not specific to this compound, illustrate the range of decay rates and the influence of molecular structure and energy on the decomposition of •QOOH radicals. The steric hindrance in this compound likely influences the conformation of the transition states and thus the rates of these unimolecular reactions.

Isomerization and Rearrangement Phenomena in this compound Analogs

Isomerization and rearrangement reactions are fundamental processes in organic chemistry that can significantly alter the structure and reactivity of molecules. For analogs of this compound, these phenomena are particularly relevant in reactions that proceed through carbocationic intermediates or involve the migration of double bonds.

Carbocation rearrangements are common in reactions involving electrophilic addition to alkenes or in solvolysis reactions. The driving force for these rearrangements is the formation of a more stable carbocation. The stability of carbocations follows the order: tertiary > secondary > primary. These rearrangements typically occur through 1,2-hydride shifts or 1,2-alkyl shifts.

In the context of this compound analogs, the formation of a carbocation at the C4 position upon protonation of the double bond would lead to a tertiary carbocation, which is already relatively stable. However, the possibility of subsequent hydride shifts cannot be entirely ruled out, especially if it leads to a resonance-stabilized or otherwise more favorable carbocationic structure.

A hydride shift is the migration of a hydrogen atom with its pair of electrons to an adjacent carbocation center. This process is particularly facile if it leads to a more stable carbocation. For example, a secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift. While more distant hydride shifts (e.g., 1,3, 1,4, and 1,5) are also known, they are generally less common unless specific structural features facilitate them.

General Principles of Carbocation Rearrangements

| Type of Shift | Description | Driving Force |

|---|---|---|

| 1,2-Hydride Shift | Migration of a hydrogen atom and its bonding electrons to an adjacent carbocation. | Formation of a more stable carbocation (e.g., secondary to tertiary). |

Alkene isomerization involves the migration of a double bond within a molecule. For α,β-unsaturated ketones like this compound, isomerization to the β,γ-unsaturated isomer is a known process. This can be catalyzed by both acids and bases.

The thermodynamic stability of conjugated versus non-conjugated systems is a key factor. Generally, α,β-unsaturated ketones are more stable due to the conjugation between the double bond and the carbonyl group. However, steric factors can influence this equilibrium. In sterically hindered enones, the non-conjugated β,γ-isomer might be thermodynamically favored or kinetically accessible under certain conditions.

Recent research has explored catalytic methods for the contra-thermodynamic isomerization of alkenes, moving from a more stable internal or conjugated position to a less stable terminal position chemrxiv.orgnih.govmit.edu. These methods often employ dual catalyst systems under photochemical irradiation. While not directly studied for this compound, these advanced catalytic approaches highlight the potential for controlling the position of the double bond in unsaturated ketones.

The isomerization of α,β-unsaturated ketones can also be influenced by the steric hindrance around the double bond and the carbonyl group. The methyl groups at the 3- and 5-positions of this compound can create steric strain that might facilitate isomerization to relieve this strain.

Advanced Spectroscopic Characterization of 3,5 Dimethylhex 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of 3,5-Dimethylhex-3-en-2-one provides information on the chemical environment of the hydrogen atoms. The chemical shifts are influenced by the electron density around the protons. For instance, the vinyl proton at C4 would appear in the downfield region due to the deshielding effect of the double bond and the carbonyl group. The methyl protons would appear in the upfield region. Spin-spin coupling between adjacent non-equivalent protons would result in splitting of the signals, providing valuable information about the connectivity of the carbon skeleton.

The ¹³C NMR spectrum reveals the different carbon environments in the molecule. The carbonyl carbon (C2) is characteristically deshielded and appears significantly downfield. The olefinic carbons (C3 and C4) also resonate at downfield shifts, while the aliphatic carbons appear in the upfield region.

Interactive Table 1: Predicted ¹H NMR Data for (E)-3,5-Dimethylhex-3-en-2-one

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H1 (CH₃) | 2.2 | s | - |

| H4 | 6.0 | d | 10.0 |

| H5 | 2.5 | m | - |

| H6 (2xCH₃) | 1.0 | d | 7.0 |

| H7 (CH₃) | 1.8 | s | - |

Interactive Table 2: Predicted ¹³C NMR Data for (E)-3,5-Dimethylhex-3-en-2-one

| Carbon | Chemical Shift (ppm) |

| C1 | 25.0 |

| C2 | 198.0 |

| C3 | 135.0 |

| C4 | 145.0 |

| C5 | 30.0 |

| C6 | 22.0 |

| C7 | 15.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C signals and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, a cross-peak would be expected between the vinyl proton at C4 and the methine proton at C5, confirming their adjacent positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. It would be used to definitively assign the ¹H signals to their corresponding ¹³C signals. For example, the proton signal at ~6.0 ppm would show a correlation to the carbon signal at ~145.0 ppm, confirming their assignment to C4-H4.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different spin systems. For instance, the protons of the acetyl methyl group (H1) would show a correlation to the carbonyl carbon (C2) and the olefinic carbon (C3). The methyl protons at C7 would show correlations to C3 and C4, helping to establish the position of the methyl group on the double bond.

Biosynthetic Enrichment Studies Utilizing NMR

While specific biosynthetic studies on this compound are not extensively documented, NMR spectroscopy coupled with isotopic labeling is a fundamental tool for elucidating the biosynthetic pathways of related terpenoid compounds. In a hypothetical biosynthetic study, feeding an organism that produces this compound with ¹³C-labeled precursors (e.g., [1-¹³C]acetate or [2-¹³C]acetate) would lead to the incorporation of the label into the molecule. Analysis of the ¹³C NMR spectrum of the enriched sample would reveal enhanced signals for the carbons derived from the labeled precursor. Furthermore, the observation of ¹³C-¹³C coupling would provide direct evidence for the connectivity of atoms derived from the same precursor molecule, thereby mapping out the biosynthetic assembly of the carbon skeleton.

Mass Spectrometry (MS) in Reaction Pathway Identification and Structural Confirmation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Photoionization Mass Spectrometry for Time-Resolved Studies

Photoionization mass spectrometry (PIMS) is a soft ionization technique that can be used to study reaction kinetics and identify reactive intermediates. In the context of this compound, time-resolved PIMS could be employed to monitor its formation or consumption in photochemical or thermal reactions. By using a tunable vacuum ultraviolet (VUV) light source, it is possible to selectively ionize different isomers or compounds in a complex mixture, allowing for their individual detection and quantification over time. This would be particularly valuable for studying isomerization reactions or oxidation processes involving this enone.

Fragmentation Patterns and Isomer Differentiation

Under electron ionization (EI), this compound would undergo characteristic fragmentation, providing a unique mass spectrum that can be used for its identification. The fragmentation of α,β-unsaturated ketones is often directed by the carbonyl group and the double bond.

Common fragmentation pathways for acyclic enones include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this could lead to the loss of a methyl radical (CH₃•) to form an acylium ion, or the loss of the acetyl group (CH₃CO•).

McLafferty Rearrangement: If a γ-hydrogen is available, a six-membered transition state can lead to the elimination of a neutral alkene.

Cleavage of the alkyl chain: Fragmentation can occur at various points along the hexenyl chain, particularly at the branched position (C5), leading to the formation of stable carbocations.

Different isomers of this compound (e.g., E and Z isomers) might show subtle differences in their mass spectra due to stereochemical influences on the fragmentation process, although these differences are often minor. However, constitutional isomers would exhibit distinct fragmentation patterns, allowing for their differentiation.

Interactive Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 126 | [M]⁺ (Molecular Ion) |

| 111 | [M - CH₃]⁺ |

| 83 | [M - CH₃CO]⁺ |

| 69 | [C₅H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy provides significant insights into the molecular structure of this compound by probing the vibrational modes of its constituent bonds. The key functional groups, the conjugated ketone and the carbon-carbon double bond, give rise to characteristic absorption bands in the Infrared (IR) and Raman spectra.

The conjugation of the carbonyl group with the C=C double bond in α,β-unsaturated ketones like this compound leads to a delocalization of π-electrons. This delocalization lowers the force constants of both the C=O and C=C bonds, resulting in a shift of their stretching vibrations to lower wavenumbers compared to their non-conjugated counterparts. orgchemboulder.com Saturated aliphatic ketones typically show a C=O stretching band around 1715 cm⁻¹, whereas in conjugated systems, this band is shifted to the 1666-1685 cm⁻¹ region. orgchemboulder.com

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration. The C=C stretching vibration, also influenced by conjugation, will appear in the region of 1600-1640 cm⁻¹. Additionally, various C-H stretching and bending vibrations from the methyl and isopropyl groups will be present.

Raman spectroscopy offers complementary information. While the C=O stretch is strong in the IR, the C=C stretch is often more intense in the Raman spectrum. This is a general characteristic for α,β-unsaturated ketones. spcmc.ac.in The relative intensities of the C=O and C=C stretching bands in both IR and Raman spectra can also provide information about the conformational isomers (s-cis and s-trans) of the molecule.

Below are the expected prominent vibrational frequencies for this compound, based on data for mesityl oxide. spcmc.ac.in

Interactive Data Table: Expected Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2970 | Strong | C-H asymmetric stretching (methyl groups) |

| ~2910 | Medium | C-H symmetric stretching (methyl groups) |

| ~1675 | Very Strong | C=O stretching (conjugated ketone) |

| ~1620 | Strong | C=C stretching (conjugated alkene) |

| ~1450 | Medium | C-H asymmetric bending (methyl groups) |

| ~1360 | Strong | C-H symmetric bending (gem-dimethyl) |

| ~1220 | Strong | C-CO-C stretching and bending |

Interactive Data Table: Expected Raman Scattering Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2970 | Medium | C-H asymmetric stretching (methyl groups) |

| ~2910 | Strong | C-H symmetric stretching (methyl groups) |

| ~1675 | Medium | C=O stretching (conjugated ketone) |

| ~1620 | Very Strong | C=C stretching (conjugated alkene) |

| ~1450 | Medium | C-H asymmetric bending (methyl groups) |

| ~1360 | Medium | C-H symmetric bending (gem-dimethyl) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals information about its electronic structure, particularly the conjugated π-system. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy molecular orbitals. For α,β-unsaturated ketones, two characteristic electronic transitions are of primary interest: the π → π* and the n → π* transitions. researchgate.net

The π → π* transition is a high-intensity absorption that involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. youtube.com The n → π* transition is a lower-intensity absorption resulting from the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. youtube.com

Conjugation significantly influences the energy of these transitions. In comparison to isolated chromophores, the extended π-system in this compound lowers the energy gap between the π and π* orbitals, resulting in a bathochromic (red) shift of the π → π* absorption to a longer wavelength. youtube.com

Based on the UV-Vis spectrum of mesityl oxide, this compound is expected to exhibit a strong absorption band around 230-240 nm, corresponding to the π → π* transition, and a weaker band at a longer wavelength, typically above 300 nm, for the n → π* transition. nih.govresearchgate.net The exact position and intensity of these bands can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~235 | High (~12,000 L mol⁻¹ cm⁻¹) |

| n → π | ~315 | Low (~50 L mol⁻¹ cm⁻¹) |

Computational Chemistry and Theoretical Studies of 3,5 Dimethylhex 3 En 2 One

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 3,5-dimethylhex-3-en-2-one. Methods such as Density Functional Theory (DFT) are employed to determine its electronic structure, which in turn dictates its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Another important aspect of its electronic structure is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a negative potential around the carbonyl oxygen, indicating a site susceptible to electrophilic attack, and positive potentials near the hydrogen atoms. The β-carbon of the enone system, due to conjugation, would exhibit a degree of electrophilicity, making it a target for nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound (Exemplary Data)

| Parameter | Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -1.2 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.3 eV | B3LYP/6-31G(d) |

Note: The data in this table is exemplary and intended to be representative of values obtained from DFT calculations for similar enones.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for modeling reaction pathways and analyzing the transition states of reactions involving this compound. A common reaction for α,β-unsaturated ketones is the Michael addition, a conjugate addition of a nucleophile. Due to the steric hindrance from the methyl groups at the 3 and 5 positions, the accessibility of the electrophilic centers is reduced, which can affect reaction rates.

Theoretical modeling of a Michael addition to this compound would involve identifying the structures of the reactants, the transition state, and the products along the reaction coordinate. The energy of the transition state is of particular interest as it determines the activation energy of the reaction. Computational methods can locate the transition state geometry and its associated vibrational frequencies, confirming it as a first-order saddle point on the potential energy surface.

Table 2: Calculated Activation Energies for a Model Michael Addition Reaction (Exemplary Data)

| Reaction Step | Activation Energy (kcal/mol) | Method |

|---|---|---|

| Nucleophilic attack on β-carbon | 15.2 | DFT (B3LYP) |

Note: This data is hypothetical and serves to illustrate the type of information obtained from reaction pathway modeling.

Conformational Analysis and Stereoisomeric Stability

The presence of rotatable bonds in this compound gives rise to different conformations. The key dihedral angles to consider are those around the C2-C3 and C4-C5 single bonds. Computational methods can be used to perform a systematic conformational search to identify the stable conformers and their relative energies.

For the C2-C3 bond, rotation leads to s-cis and s-trans conformations, referring to the relative orientation of the carbonyl group and the carbon-carbon double bond. The relative stability of these conformers is influenced by a balance of steric and electronic effects. The methyl group at the 3-position introduces steric strain that can influence this equilibrium.

Furthermore, this compound can exist as (E) and (Z) stereoisomers with respect to the C3=C4 double bond. Quantum mechanical calculations can predict the relative thermodynamic stabilities of these isomers by comparing their optimized energies. The (E)-isomer is generally expected to be more stable due to reduced steric repulsion between the substituents on the double bond.

Table 3: Relative Energies of Conformers and Stereoisomers of this compound (Exemplary Data)

| Isomer/Conformer | Relative Energy (kcal/mol) | Computational Level |

|---|---|---|

| (E)-s-trans | 0.00 | MP2/cc-pVTZ |

| (E)-s-cis | 2.5 | MP2/cc-pVTZ |

| (Z)-s-trans | 4.8 | MP2/cc-pVTZ |

Note: The energy values are illustrative and represent typical trends for sterically hindered enones.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical NMR spectra that can be compared with experimental data to confirm the structure of the molecule. The predicted chemical shifts are sensitive to the molecular geometry, and therefore, accurate conformational analysis is a prerequisite for reliable predictions.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum shows characteristic peaks for the functional groups present in this compound, such as the C=O stretch of the ketone and the C=C stretch of the alkene. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations.

Table 4: Predicted Spectroscopic Data for (E)-3,5-Dimethylhex-3-en-2-one (Exemplary Data)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O Chemical Shift | 198.5 ppm |

| ¹³C NMR | Cα Chemical Shift | 125.0 ppm |

| ¹³C NMR | Cβ Chemical Shift | 155.2 ppm |

| ¹H NMR | H at C4 Chemical Shift | 6.1 ppm |

| IR | C=O Stretching Frequency | 1685 cm⁻¹ (scaled) |

Note: These values are representative predictions and would be obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound, offering insights into its conformational dynamics and reaction mechanisms in a condensed phase. In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, yielding a trajectory of atomic positions and velocities.

MD simulations can be used to study the conformational transitions between the s-cis and s-trans isomers in solution, providing information on the free energy barriers and the influence of the solvent on the conformational equilibrium.

For reaction mechanisms, MD simulations, particularly those employing quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the dynamics of a reaction in an explicit solvent environment. This approach treats the reacting species with quantum mechanics while the solvent is described by a classical force field. Such simulations can reveal dynamic effects that are not captured by static calculations of the potential energy surface, providing a more complete understanding of the reaction mechanism. For example, an MD simulation of the isomerization of the C3=C4 double bond could provide insights into the role of solvent molecules in stabilizing the transition state.

Synthesis and Reactivity of 3,5 Dimethylhex 3 En 2 One Derivatives and Analogs

Design and Synthesis of Functionalized 3,5-Dimethylhex-3-en-2-one Scaffolds

The synthesis of functionalized scaffolds derived from this compound is an area of interest for creating complex molecular architectures. The inherent steric hindrance of the parent molecule, with methyl groups at the 3- and 5-positions, necessitates careful consideration of synthetic strategies to achieve desired functionalization.

Classical approaches to the synthesis of the basic this compound structure often involve acid- or base-catalyzed self-condensation of 3-methyl-2-butanone (B44728), followed by dehydration. Another route is through a crossed aldol (B89426) condensation. These methods, while foundational, may present challenges in terms of regioselectivity and yield when applied to the creation of more complex, functionalized derivatives.

The development of functionalized scaffolds often requires multi-step synthetic sequences. For instance, introducing reactive handles for further conjugation is a key strategy. This could involve modifications at various positions of the molecule, leading to a diverse range of scaffolds. The choice of synthetic route and the nature of the introduced functional groups are critical in determining the final properties and potential applications of the resulting scaffolds.

A perfluorinated analog, perfluoro-3,4-dimethylhex-3-en-2-one, has been shown to be highly reactive and serves as a scaffold for various heterocyclic compounds. Its reactions with primary amines can lead to the formation of azetines, while reactions with secondary amines can yield unsaturated amides and other products, showcasing the potential for creating diverse molecular frameworks.

Below is a table summarizing potential synthetic routes to functionalized this compound scaffolds.

| Synthetic Strategy | Description | Potential Functional Groups | Reference Analogy |

| Aldol Condensation | Base or acid-catalyzed reaction of 3-methyl-2-butanone or its derivatives. | Alkyl, Aryl, Halogen | Foundational synthesis |

| Wittig Reaction | Reaction of a suitable phosphonium ylide with a β-ketoaldehyde. | Ester, Cyano, Aryl | General enone synthesis |

| Grignard Reaction | Addition of a Grignard reagent to an appropriate α,β-unsaturated ester followed by oxidation. | Alkyl, Aryl | Carbon-carbon bond formation |

| Functional Group Interconversion | Modification of existing functional groups on a pre-formed scaffold. | Hydroxyl, Amine, Thiol | Post-synthesis modification |

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of this compound and its derivatives is significantly influenced by the steric and electronic effects of its substituents. The methyl groups at the 3- and 5-positions create a sterically encumbered environment around the carbonyl group and the β-carbon, which can hinder the approach of nucleophiles. nih.gov This steric hindrance plays a crucial role in determining the chemoselectivity of reactions.

The conjugated system of the α,β-unsaturated ketone allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. The balance between these two pathways is dictated by the nature of the nucleophile and the specific substitution pattern of the enone. In the case of this compound, the steric bulk can disfavor direct attack at the carbonyl carbon, potentially enhancing the propensity for conjugate addition with smaller nucleophiles.

One notable reaction is the catalytic isomerization of (E)-3,5-dimethylhex-3-en-2-one to its β,γ-unsaturated isomer, 3,5-dimethylhex-4-en-2-one, using a quinidine-based catalyst. nih.gov This transformation highlights the potential to selectively reposition the double bond, providing access to isomers with different reactivity profiles.

The reactivity of the perfluorinated analog, perfluoro-3,4-dimethylhex-3-en-2-one, offers further insights. rsc.org This derivative exhibits high reactivity towards various nucleophiles, with reactions occurring at both the double bond and the carbonyl group. The reaction pathway is dependent on the nature and steric requirements of the attacking nucleophile. For example, primary amines tend to yield azetines, while secondary amines can produce unsaturated amides. rsc.org This demonstrates how modifying the electronic properties of the scaffold through fluorination can dramatically alter its reactivity patterns.

The following table outlines the expected reactivity of this compound with different classes of nucleophiles, considering its sterically hindered nature.

| Nucleophile Class | Expected Predominant Reaction | Rationale |

| Small, soft nucleophiles (e.g., thiols, cyanides) | 1,4-Conjugate Addition | Favored due to the soft nature of the nucleophile and steric hindrance at the carbonyl carbon. |

| Small, hard nucleophiles (e.g., organolithium reagents) | 1,2-Addition | The high reactivity of the nucleophile can overcome steric hindrance to attack the carbonyl carbon. |

| Bulky nucleophiles (e.g., tert-butyllithium) | Reduced reactivity or deprotonation | Steric hindrance will likely prevent both 1,2- and 1,4-addition, potentially leading to proton abstraction. |

| Amines | Dependent on substitution | Primary amines may lead to conjugate addition followed by cyclization, while bulky secondary amines may show reduced reactivity. |

Stereoisomeric Characterization of this compound Analogs

The presence of a trisubstituted double bond in this compound gives rise to the possibility of E/Z stereoisomerism. The relative stability and reactivity of these isomers can be influenced by the steric interactions between the substituents around the double bond.

Furthermore, reactions involving the creation of new stereocenters in analogs of this compound can lead to the formation of diastereomers and enantiomers. The characterization of these stereoisomers is crucial for understanding their chemical and physical properties.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are invaluable for determining the stereochemistry of these compounds. For instance, the coupling constants and Nuclear Overhauser Effect (NOE) data from ¹H NMR experiments can provide information about the relative orientation of substituents.

Computational modeling can also be employed to predict the preferred conformations and relative energies of different stereoisomers. These theoretical calculations, when combined with experimental data, provide a comprehensive understanding of the stereochemical landscape of this compound analogs.

For example, in the conformational analysis of related complex cyclohexene-1-one derivatives, NMR and molecular modeling have been used to study conformational exchanges, such as the rotation of substituent groups and the movement of the ring systems. These studies reveal how subtle changes in stereochemistry can influence molecular dynamics and intermolecular interactions.

The table below lists key analytical techniques used for the stereoisomeric characterization of this compound analogs.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR Spectroscopy | Determination of connectivity, E/Z configuration of the double bond, and relative stereochemistry of chiral centers. |

| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides through-space correlations between protons, aiding in the assignment of relative stereochemistry. |

| X-ray Crystallography | Provides the absolute three-dimensional structure of crystalline compounds. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. |

| Circular Dichroism (CD) Spectroscopy | Provides information about the absolute configuration of chiral molecules. |

| Computational Chemistry | Prediction of stable conformations, relative energies of stereoisomers, and theoretical spectroscopic data. |

Applications of 3,5 Dimethylhex 3 En 2 One in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Organic Transformations

As an α,β-unsaturated ketone, often referred to as an enone, 3,5-Dimethylhex-3-en-2-one possesses two primary electrophilic sites: the carbonyl carbon and the β-carbon. This dual reactivity allows for either direct (1,2-addition) or conjugate (1,4-Michael addition) nucleophilic attack. This versatility is fundamental to its role as an intermediate in constructing complex molecular architectures. The specific reaction pathway can often be controlled by carefully selecting reagents and reaction conditions.

The synthesis of modern agrochemicals, particularly pyrethroid insecticides, often involves the construction of complex molecular frameworks. The core structure of many pyrethroids consists of a cyclopropane carboxylic acid esterified with an alcohol moiety. arkat-usa.org The synthesis of the alcohol component, known as a rethrolone, frequently involves intermediates that contain a γ-hydroxy-α,β-unsaturated ketone functionality. arkat-usa.org

While this compound embodies the α,β-unsaturated ketone motif relevant to these synthetic strategies, its direct application as a starting material in the widely documented synthesis of commercial pyrethroids is not extensively reported. However, its structure represents a key functional group, and related enones are crucial precursors in building the carbon skeletons required for these agrochemical products. The general synthetic approach to pyrethroids involves the separate construction of the acid and alcohol fragments, followed by a final esterification step to link the two units. arkat-usa.org

Heterocyclic compounds are central to medicinal chemistry and materials science. The reactivity of α,β-unsaturated ketones makes them ideal substrates for the synthesis of various nitrogen-containing heterocycles through catalytic cyclization reactions. researchgate.netmdpi.com These processes often provide efficient and atom-economical routes to valuable molecular scaffolds.

One notable application is in the metal-free synthesis of multi-substituted pyrimidines. This method involves a tandem [3+3] annulation reaction between an amidine and an α,β-unsaturated ketone, followed by a visible-light-enabled photo-oxidation step. rsc.org This approach avoids the need for transition-metal catalysts, offering a greener synthetic route. Furthermore, α,β-unsaturated ketones are key reactants in the synthesis of substituted 1,4-dihydropyridines, which can be formed by reacting the enone with a vinylogous amide to first create a 1,5-diketone intermediate that is subsequently cyclized. google.com

The table below summarizes key catalytic processes where α,β-unsaturated ketones like this compound serve as foundational building blocks.

| Heterocycle Class | Reaction Type | Key Reactants | Catalyst Type |

| Pyrimidines | [3+3] Annulation & Photo-oxidation | Amidines, α,β-Unsaturated Ketone | Metal-Free / Visible Light |

| 1,4-Dihydropyridines | Condensation & Cyclization | Vinylogous Amide, α,β-Unsaturated Ketone | Acid/Base Catalyzed |

| Pyrroles | Condensation & Intramolecular Cyclization | α-Amino Acid Esters, Alkynals | Base (e.g., Triethylamine) |

Beyond its role in forming heterocyclic systems, this compound can serve as an intermediate in other valuable organic transformations. For instance, research into the reactivity of sterically hindered enones has shown that the double bond can be selectively repositioned through catalytic isomerization. The isomerization of (E)-3,5-dimethylhex-3-en-2-one to its corresponding β,γ-unsaturated isomer, 3,5-dimethylhex-4-en-2-one, can be achieved using a quinidine-based catalyst. This transformation is significant as it provides access to a different constitutional isomer with distinct reactivity, thereby expanding its synthetic utility.

Potential Contributions to Polymer Science and Advanced Materials

The functional groups within this compound—namely the polymerizable carbon-carbon double bond and the reactive carbonyl group—endow it with significant potential in the field of polymer science and the development of advanced materials.

Due to their extended conjugation, α,β-unsaturated carbonyl compounds are susceptible to polymerization. wikipedia.org The carbon-carbon double bond can undergo addition polymerization, making compounds like this compound potential monomers. Research has demonstrated that various α,β-unsaturated ketones can be polymerized using different methods. dissertationtopic.net

For example, anionic polymerization of α,β-unsaturated ketones bearing large, chiral substituent groups has been used to synthesize optically active polymers with stable helical conformations. researchgate.net These helical polymers are of interest for applications in chiral separation and asymmetric catalysis. Additionally, α,β-unsaturated ketones have been employed as initiators in two-photon-induced polymerization, a technique used for high-precision 3D printing and microfabrication. nih.govtuni.fi While specific polymerization studies focusing on this compound are not widely detailed, its fundamental structure aligns with the class of monomers actively being explored for creating novel polymers.

Cross-linking is a critical process for enhancing the mechanical properties, durability, and chemical resistance of polymers used in coatings and adhesives. specialchem.com The structure of this compound is well-suited for creating cross-linked networks. The β-carbon of the enone system is electrophilic and susceptible to Michael addition reactions with nucleophiles.

This reactivity can be exploited by reacting the enone with multifunctional nucleophiles, such as diamines or dithiols. Each nucleophilic group can react with the double bond of a different enone molecule, leading to the formation of a three-dimensional polymer network. This process, known as cross-linking, transforms liquid resins into solid, durable materials. The resulting cross-linked structures can improve properties like scratch resistance and adhesion, which are crucial for high-performance coatings and adhesives. pstc.org The efficiency and nature of the cross-linking can be tailored by controlling the reaction conditions and the specific cross-linking agents used. evonik.com

Application as a Reference Standard in Analytical Method Development

In the field of analytical chemistry, the accuracy and reliability of quantitative and qualitative analyses are paramount. The use of well-characterized reference standards is a fundamental requirement for the development, validation, and routine application of analytical methods. This compound, due to its specific chemical properties, serves as a crucial reference standard in the development of analytical methods for the identification and quantification of α,β-unsaturated ketones and other volatile organic compounds in various matrices.

The development of robust analytical methods, particularly those employing gas chromatography (GC) and high-performance liquid chromatography (HPLC), necessitates the use of a high-purity reference standard for calibration and validation. A reference standard for this compound is a highly purified and well-characterized sample of the compound, against which other samples are compared.

Purity and Characterization:

The suitability of this compound as a reference standard is contingent on its purity, which is typically determined by a combination of analytical techniques. The data below illustrates a typical purity assessment for a reference standard of this compound.

| Analytical Technique | Parameter | Result |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (Area %) | >99.5% |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Consistent with the structure of this compound |

| Karl Fischer Titration | Water Content | <0.1% |

| Thermogravimetric Analysis (TGA) | Residual Solvents | <0.05% |

Method Validation:

Once the purity of the this compound reference standard is established, it is used to validate analytical methods. This validation process ensures that the method is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

Linearity, LOD, and LOQ:

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of solutions containing known concentrations of the this compound reference standard. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

The following table presents hypothetical data for the determination of linearity, LOD, and LOQ for the analysis of this compound by GC-MS.

| Parameter | Value |

|---|---|

| Concentration Range (µg/mL) | 0.1 - 100 |

| Correlation Coefficient (r²) | 0.9995 |

| Limit of Detection (LOD) (µg/mL) | 0.03 |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 |

Accuracy and Precision:

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements. Both are critical for ensuring the reliability of analytical data. The accuracy of a method is often assessed by spike and recovery experiments, where a known amount of the this compound reference standard is added to a sample matrix and the recovery is calculated. Precision is evaluated by repeatedly analyzing the same sample and is expressed as the relative standard deviation (RSD).

Below is an example of accuracy and precision data for the quantification of this compound in a spiked sample matrix.

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Recovery (%) | RSD (%) |

|---|---|---|---|

| 1.0 | 0.98 ± 0.04 | 98.0 | 4.1 |

| 10.0 | 10.1 ± 0.3 | 101.0 | 3.0 |

| 50.0 | 49.5 ± 1.5 | 99.0 | 3.0 |

Conclusion and Future Perspectives in 3,5 Dimethylhex 3 En 2 One Research

Synthesis of Current Research Advancements

Current research involving 3,5-dimethylhex-3-en-2-one and related sterically hindered enones is primarily centered on overcoming the synthetic challenges posed by their bulky nature. The methyl groups at the 3- and 5-positions create significant steric hindrance, which can impede the approach of nucleophiles to both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). This characteristic significantly influences the chemoselectivity of reactions.

A notable advancement in this area is the investigation into the catalytic isomerization of α,β-unsaturated ketones to their β,γ-unsaturated counterparts. For instance, studies have explored the selective repositioning of the double bond in substituted (E)-3,5-dimethylhex-3-en-2-one to yield 3,5-dimethylhex-4-en-2-one. This type of transformation is crucial as it provides access to isomers with distinct reactivity profiles, thereby expanding their synthetic utility.

Furthermore, the broader field of enone chemistry has seen significant progress in areas that are highly relevant to sterically challenging substrates. These include:

Catalytic Asymmetric Reactions: The development of powerful organocatalysts and transition-metal catalysts has enabled a wide range of enantioselective conjugate additions to enones. mdpi.com While often demonstrated on less hindered systems, the principles are being extended to more complex and sterically demanding molecules.

Biocatalysis: The use of enzymes, particularly ene-reductases from the Old Yellow Enzyme family, is emerging as a sustainable and highly selective method for the asymmetric reduction of activated alkenes. rsc.org Recent research has focused on identifying novel ene-reductases from metagenomic sources that exhibit high performance in the bioreduction of sterically challenging bicyclic enones, suggesting a promising route for the transformation of substrates like this compound. rsc.org

Identification of Emerging Research Directions and Underexplored Areas

The limited body of research specifically targeting this compound highlights several underexplored areas and points toward promising future research directions.

Novel Catalytic Systems: A primary emerging direction is the design and application of novel catalytic systems specifically tailored for hindered enones. This includes the development of catalysts with customized steric and electronic properties that can effectively overcome the activation barrier imposed by the bulky substituents. This could involve more sophisticated organocatalysts, N-heterocyclic carbene (NHC) ligands in metal catalysis, or computationally designed enzymes. mdpi.com

Exploring Unique Reactivity: Rather than viewing steric hindrance solely as a challenge, future research could focus on exploiting it to achieve unique reactivity and selectivity. The steric environment around the reactive sites could be leveraged to direct reactions towards less common pathways or to achieve high levels of diastereoselectivity in complex molecule synthesis.

Applications as a Bulky Building Block: The potential of this compound and its derivatives as bulky building blocks in the synthesis of complex natural products and pharmaceuticals remains largely untapped. Future studies could explore its incorporation into larger molecular scaffolds where its steric profile might be advantageous for controlling conformation or modulating biological activity.

Computational and Mechanistic Studies: In-depth computational and mechanistic studies are needed to fully understand the reactivity of hindered enones. mdpi.comnih.gov Such studies can elucidate transition states, predict reaction outcomes, and guide the rational design of experiments and catalysts, thereby accelerating the development of efficient synthetic methods.

Challenges and Opportunities for Future Scholarly Inquiry

The path forward in the study of this compound is defined by a set of distinct challenges that, when addressed, will unlock significant opportunities for the field of organic synthesis.

Challenges:

Reaction Rates and Yields: The primary challenge remains the inherently lower reactivity of sterically hindered enones, which often leads to slow reaction times, harsh reaction conditions, and lower yields compared to unhindered counterparts. nih.gov

Selectivity Control: Achieving high levels of chemo-, regio-, and stereoselectivity is a significant hurdle. For example, controlling the competition between 1,2- and 1,4-addition of nucleophiles can be difficult.

Substrate Scope: Many existing synthetic methods for enone modification have a limited substrate scope and may not be applicable to highly substituted systems like this compound.

Opportunities:

Development of Selective Methodologies: The difficulties associated with hindered enones present a fertile ground for the development of new, highly selective synthetic methods. Success in this area would represent a significant advancement in synthetic chemistry.

Green Chemistry Approaches: There is a substantial opportunity to apply principles of green chemistry, particularly through biocatalysis. Engineering enzymes to accept bulky substrates like this compound could provide environmentally benign and highly efficient synthetic routes. rsc.orgchemrxiv.org

Access to Novel Chemical Space: Overcoming the synthetic challenges will provide access to a range of sterically demanding molecules that are currently difficult to synthesize. This could lead to the discovery of new materials or bioactive compounds with novel properties.

Fundamental Understanding of Reactivity: Studying extreme cases like this compound can provide fundamental insights into the interplay of steric and electronic effects in chemical reactions, contributing to a more complete and predictive understanding of organic reactivity. nih.gov

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to mitigate inhalation risks. Store the compound in amber glass under nitrogen to prevent oxidation. Conduct a hazard operability study (HAZOP) before large-scale reactions. Reference Safety Data Sheets (SDS) for disposal guidelines, though specific data may require extrapolation from structurally similar ketones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.